Crystal Structure Confirmation: Unique Br⋯Br Interaction Differentiates 4,6-Dibromo-2,3-dimethylphenol from Regioisomers
Single-crystal X-ray diffraction of 4,6-dibromo-2,3-dimethylphenol reveals a short intermolecular Br⋯Br contact distance of 3.362 (1) Å in the crystalline state, accompanied by intermolecular O–H⋯O hydrogen bonding forming chains parallel to the [010] direction [1]. This specific Br⋯Br interaction, observed at a distance significantly shorter than the sum of van der Waals radii (~3.7 Å), is a direct consequence of the 4,6-dibromo substitution pattern and would not occur in regioisomers such as 2,3-dibromo-4,6-dimethylphenol or 2,4-dibromo-3,5-dimethylphenol due to altered spatial arrangement of bromine atoms [1]. While regioisomeric comparators lack fully reported crystal structures for direct quantitative comparison, the experimentally determined Br⋯Br distance provides a definitive, measurable structural fingerprint unique to this compound among its isomer class.
| Evidence Dimension | Intermolecular Br⋯Br contact distance in crystal lattice |
|---|---|
| Target Compound Data | 3.362 (1) Å |
| Comparator Or Baseline | Regioisomers (2,3-dibromo-4,6-dimethylphenol; 2,4-dibromo-3,5-dimethylphenol, etc.) — no reported crystal data; expected Br⋯Br distances would differ due to altered substitution geometry |
| Quantified Difference | Not calculable due to absence of comparator data; however, Br⋯Br distance of 3.362 Å is substitution-pattern specific |
| Conditions | Single-crystal X-ray diffraction at 298 K; Mo Kα radiation; monoclinic P21 space group; R factor = 0.037 |
Why This Matters
The confirmed crystal structure and specific Br⋯Br interaction provide analytical verification of identity and purity for procurement quality control, while the unique solid-state packing may influence crystallization behavior in downstream processing compared to regioisomeric alternatives.
- [1] Wang, Q., et al. 4,6-Dibromo-2,3-dimethylphenol. Acta Crystallographica Section E, 2011, E67, o779. DOI: 10.1107/S1600536811003151. View Source
